molecular formula C5H21N3O8P2 B1673314 HDMAPP (ammonium salt) CAS No. 443892-56-6

HDMAPP (ammonium salt)

Cat. No.: B1673314
CAS No.: 443892-56-6
M. Wt: 313.18 g/mol
InChI Key: YPBALCNFFTVQJJ-JZWSQSCTSA-N
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Description

HDMAPP (ammonium salt), formally known as diphosphoric acid, mono [(2E)-4-hydroxy-3-methyl-2-butenyl] ester, triammonium salt, is a metabolite of the microbial dioxyxylulose-phosphate pathway. This pathway is analogous to the isopentenyl pyrophosphate pathway in mammals. HDMAPP is a non-peptide ligand, also called a phosphoantigen, that binds the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes with high affinity .

Biochemical Analysis

Biochemical Properties

HMBPP triammonium is a potent stimulator of gamma delta T cells, specifically the Vγ9Vδ2 T cells. These T cells are a major population in peripheral blood and play a crucial role in the immune response. HMBPP triammonium interacts with the butyrophilin 3A1 (BTN3A1) protein, which is essential for the activation of Vγ9Vδ2 T cells. The binding of HMBPP triammonium to the B30.2 domain of BTN3A1 triggers a conformational change that leads to the activation of these T cells .

Cellular Effects

HMBPP triammonium has significant effects on various types of cells and cellular processes. It induces the expansion of human memory Vγ9Vδ2 T cells and enhances their ability to lyse malignant cells. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, HMBPP triammonium can increase the production of Th1 cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are crucial for the immune response .

Molecular Mechanism

The molecular mechanism of HMBPP triammonium involves its binding to the B30.2 domain of BTN3A1. This binding induces a conformational change in BTN3A1, which then interacts with the T cell receptor (TCR) on Vγ9Vδ2 T cells. This interaction triggers a signaling cascade that leads to the activation and proliferation of these T cells. Additionally, HMBPP triammonium can modulate gene expression by influencing the activity of transcription factors involved in the immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of HMBPP triammonium can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that HMBPP triammonium is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term exposure to HMBPP triammonium can lead to sustained activation of Vγ9Vδ2 T cells, which may have implications for immune response and cellular function .

Dosage Effects in Animal Models

The effects of HMBPP triammonium vary with different dosages in animal models. At low doses, HMBPP triammonium can effectively stimulate the immune response without causing significant adverse effects. At high doses, it may induce toxic effects, including excessive activation of T cells and potential damage to tissues. Studies have shown that there is a threshold dose above which the adverse effects of HMBPP triammonium become more pronounced .

Metabolic Pathways

HMBPP triammonium is involved in the MEP pathway of isoprenoid biosynthesis. This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP), which is then converted into 2-C-methyl-D-erythritol-4-phosphate (MEP). HMBPP triammonium is produced from MEP by the action of the enzyme HMB-PP synthase (IspG). It is then converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) by HMB-PP reductase (IspH) .

Transport and Distribution

HMBPP triammonium is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with the BTN3A1 protein, which facilitates its transport to the cell surface where it can interact with T cells. The distribution of HMBPP triammonium within tissues is influenced by its solubility and stability, as well as the presence of specific transporters that facilitate its movement across cellular membranes .

Subcellular Localization

HMBPP triammonium is localized in various subcellular compartments, including the cytoplasm and the cell membrane. Its activity and function are influenced by its localization within these compartments. For instance, the interaction of HMBPP triammonium with BTN3A1 occurs at the cell membrane, which is crucial for the activation of Vγ9Vδ2 T cells. Additionally, HMBPP triammonium may be targeted to specific organelles through post-translational modifications that direct its localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

HDMAPP is synthesized through a series of chemical reactions involving the microbial dioxyxylulose-phosphate pathway. The synthesis involves the conversion of 4-hydroxy-3-methyl-2-butenyl pyrophosphate to HDMAPP using specific enzymes and reaction conditions .

Industrial Production Methods

Industrial production of HDMAPP involves microbial fermentation processes where bacteria or plants are used to produce the compound. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

HDMAPP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various derivatives of HDMAPP, which have different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of HDMAPP

HDMAPP is unique due to its high affinity binding to the T cell receptor and its stability as a protease-resistant and phosphatase-sensitive pyrophosphate. This makes it a potent activator of Vγ9Vδ2 T cells and a valuable tool in immunological research .

Properties

IUPAC Name

triazanium;[[(E)-4-hydroxy-3-methylbut-2-enoxy]-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBALCNFFTVQJJ-JZWSQSCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])CO.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COP(=O)([O-])OP(=O)([O-])[O-])/CO.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H21N3O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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